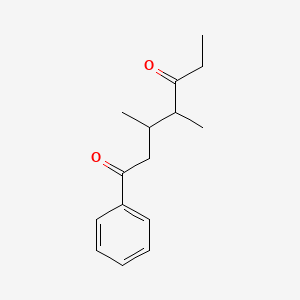
3,4-Dimethyl-1-phenylheptane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-phenylheptane-1,5-dione is an organic compound with the molecular formula C15H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-phenylheptane-1,5-dione can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-butanone with 3-pentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-1-phenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1-phenylheptane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound’s structure and reactivity make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-1-phenylheptane-1,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: This compound has a similar structure but differs in the position and number of methyl groups and ketone functionalities.
1,5-Heptanedione,3,4-dimethyl-1-phenyl: Another closely related compound with slight variations in the carbon chain and functional groups.
Uniqueness
3,4-Dimethyl-1-phenylheptane-1,5-dione is unique due to its specific arrangement of methyl groups and phenyl ring, which confer distinct chemical and physical properties
Propiedades
Número CAS |
112037-77-1 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3,4-dimethyl-1-phenylheptane-1,5-dione |
InChI |
InChI=1S/C15H20O2/c1-4-14(16)12(3)11(2)10-15(17)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3 |
Clave InChI |
VZQWKPGDKFJCMT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(C)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



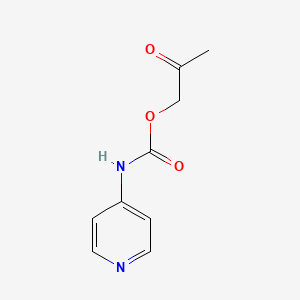

![Methyl 5-[(diethoxymethylidene)amino]furan-2-carboxylate](/img/structure/B14315979.png)
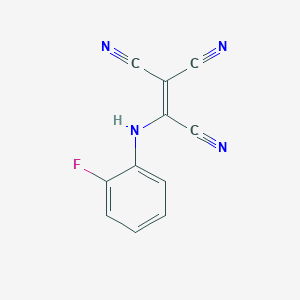
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
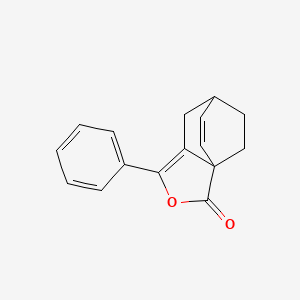
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)



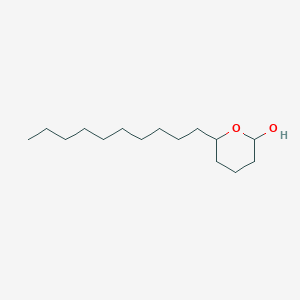
![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)

